N-(2-(1-(3,4-Dimethoxyphenyl)-2-(Methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide is a complex organic compound with significant implications in medicinal chemistry. This compound is primarily recognized as an impurity associated with Apremilast, a drug used in the treatment of autoimmune diseases such as psoriasis and psoriatic arthritis. The compound's unique structural features contribute to its biological activity and potential therapeutic applications.
The compound is derived from the synthesis of Apremilast and can be found in various chemical databases, including ChemicalBook, PubChem, and Sigma-Aldrich. The chemical structure is characterized by multiple functional groups, including a dioxoisoindoline core, which is crucial for its pharmacological properties .
The synthesis of N-(2-(1-(3,4-Dimethoxyphenyl)-2-(Methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide typically involves multi-step organic reactions. Key steps include:
The synthesis often utilizes reagents such as acetic anhydride for acetamide formation and various catalysts to facilitate cyclization and sulfonylation reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The molecular structure of N-(2-(1-(3,4-Dimethoxyphenyl)-2-(Methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide features a complex arrangement:
N-(2-(1-(3,4-Dimethoxyphenyl)-2-(Methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide can undergo various chemical reactions typical for acetamides and sulfonamides:
These reactions are influenced by factors such as pH, temperature, and solvent polarity. For example, hydrolysis rates may vary significantly under different conditions.
The mechanism of action of N-(2-(1-(3,4-Dimethoxyphenyl)-2-(Methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide is closely related to its role as an impurity in Apremilast. It is believed to modulate inflammatory pathways by inhibiting phosphodiesterase 4 (PDE4), thereby increasing intracellular levels of cyclic adenosine monophosphate (cAMP). This action leads to reduced production of pro-inflammatory cytokines.
Research indicates that compounds with similar structures exhibit anti-inflammatory effects through this mechanism .
Relevant data from safety data sheets indicate precautions necessary for handling due to potential irritative effects on skin and eyes .
N-(2-(1-(3,4-Dimethoxyphenyl)-2-(Methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide is primarily utilized in research settings focused on:
This compound's unique structural attributes make it a subject of interest in ongoing pharmacological research aimed at developing new anti-inflammatory agents .
CAS No.: 17087-29-5
CAS No.: 13477-09-3
CAS No.: 39825-23-5
CAS No.: 40642-83-9
CAS No.:
CAS No.: